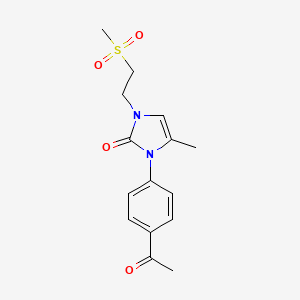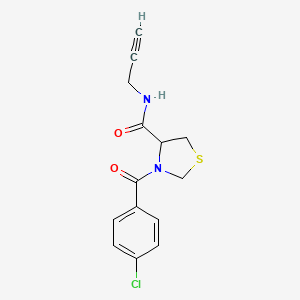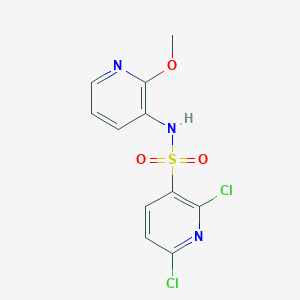![molecular formula C7H13N3O2Si B7572882 Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane](/img/structure/B7572882.png)
Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane, also known as TMSN, is a chemical compound that is widely used in scientific research applications. It is a silane-based reagent that is commonly used in organic synthesis reactions. TMSN is a colorless liquid that is highly reactive, and it is known for its ability to act as a nucleophile and a Lewis base.
作用机制
Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane acts as a nucleophile and a Lewis base in organic synthesis reactions. It is highly reactive and can react with a variety of organic compounds, including carbonyl compounds and alkyl halides. The reaction mechanism involves the transfer of a trimethylsilyl group from Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane to the organic compound, which can lead to the formation of new bonds and the synthesis of new compounds.
Biochemical and Physiological Effects:
Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane is not used in drug development, and therefore, there are no known biochemical or physiological effects associated with its use. However, it is important to handle Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane with care, as it is highly reactive and can be dangerous if mishandled.
实验室实验的优点和局限性
The main advantage of using Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane in laboratory experiments is its high reactivity and versatility. It can be used in a wide range of organic synthesis reactions, and it is relatively easy to handle and store. However, Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane is also highly reactive and can be dangerous if not handled properly. It is important to use appropriate safety measures when working with Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane, including wearing protective clothing and working in a well-ventilated area.
未来方向
There are several potential future directions for research involving Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane. One area of interest is the development of new synthetic methods using Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane as a reagent. Researchers are also exploring the use of Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane in the preparation of new materials, including silane-modified surfaces and other nanomaterials. Additionally, there is interest in exploring the use of Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane in the synthesis of new pharmaceuticals and bioactive compounds. Overall, Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane is a versatile and useful reagent that has the potential to play an important role in a variety of scientific research applications.
合成方法
The synthesis of Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane involves the reaction of trimethylsilyl chloride with 4-nitropyrazole in the presence of a base such as sodium hydride. The reaction takes place at room temperature and produces Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane as the main product. The synthesis of Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane is a straightforward process that can be carried out in a laboratory setting.
科学研究应用
Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane is widely used in scientific research applications, particularly in organic synthesis reactions. It is commonly used as a reagent to introduce a trimethylsilyl group into organic molecules. This can be useful in a variety of applications, including the synthesis of pharmaceuticals and other bioactive compounds. Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane is also used in the preparation of silane-modified surfaces, which can be used in a variety of applications, including microelectronics and nanotechnology.
属性
IUPAC Name |
trimethyl-[(4-nitropyrazol-1-yl)methyl]silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2Si/c1-13(2,3)6-9-5-7(4-8-9)10(11)12/h4-5H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHHNDRVDFEGHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CN1C=C(C=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-imidazol-5-yl-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7572799.png)
![(3S)-1-[4-fluoro-2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol](/img/structure/B7572804.png)
![N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7572816.png)

![N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide](/img/structure/B7572833.png)






![3-[2-[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-thiazolidin-4-one](/img/structure/B7572881.png)

